molecular formula C20H24N2O2 B2936276 1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol CAS No. 887348-47-2

1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Cat. No.: B2936276
CAS No.: 887348-47-2
M. Wt: 324.424
InChI Key: IXVYZOJWFPKWKQ-UHFFFAOYSA-N
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Description

The compound 1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol features a benzimidazole core substituted at the 1-position with a 2-(3,5-dimethylphenoxy)ethyl group and at the 2-position with a propan-1-ol moiety.

Properties

IUPAC Name

1-[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-4-19(23)20-21-17-7-5-6-8-18(17)22(20)9-10-24-16-12-14(2)11-15(3)13-16/h5-8,11-13,19,23H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVYZOJWFPKWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCOC3=CC(=CC(=C3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzodiazole ring.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the phenoxyethyl moiety.

    Introduction of the Propanol Group: The final step involves the addition of the propanol group, which can be achieved through various methods such as reduction or Grignard reaction.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the benzodiazole ring or the phenoxyethyl group, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions.

Scientific Research Applications

1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.

    Medicine: It is explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.

    Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

ISOX-DUAL ([3-[4-[2-[5-(dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl]ethyl]phenoxy]propyl]dimethylamine)

  • Core Structure: Shares the benzimidazole scaffold but substitutes the propanol group with a morpholinylethyl chain and a dimethylisoxazole KAc mimic.
  • Biological Activity: Dual inhibitor of BRD4 and CBP/p300 bromodomains (IC₅₀ values in the nanomolar range) .
  • Key Differences: The propanol group in the target compound may enhance hydrogen bonding compared to ISOX-DUAL’s morpholine group.

Schiff Base-Linked 1,2,3-Triazole Derivatives (Compounds 74 and 75)

  • Core Structure : Triazole-based scaffolds with fluorophenyl or chlorophenyl substituents.
  • Biological Activity : Cytotoxicity against A549 lung cancer cells (IC₅₀ = 45.1 µM and 78.9 µM, respectively) .
  • The propanol group may reduce cytotoxicity compared to halogenated aryl groups but improve solubility .

Biological Activity

The compound 1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a benzodiazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C21H26N2O2
  • Molecular Weight : 338.45 g/mol

Structural Characteristics

The compound features a benzodiazole core linked to a propanol chain and a dimethylphenoxy substituent. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar in structure have shown effectiveness against various bacterial strains including Escherichia coli and Bacillus subtilis . The presence of bulky hydrophobic groups in these derivatives enhances their interaction with microbial membranes, leading to increased antibacterial potency.

The proposed mechanisms through which benzodiazole derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways associated with mood regulation and anxiety.

Study 1: Antimicrobial Efficacy

A study conducted on various benzodiazole derivatives highlighted their antimicrobial efficacy. The compound 4'-((1H-benzodiazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile showed notable activity against Pseudomonas fluorescens with a zone of inhibition comparable to standard antibiotics .

Study 2: Antidepressant-Like Effects

In another investigation, related compounds were subjected to behavioral tests such as the Forced Swimming Test (FST) and Tail Suspension Test (TST). Results indicated that certain derivatives displayed significant reductions in immobility time, suggesting antidepressant-like effects . While specific data on the target compound is lacking, its structural analogs provide a promising basis for further exploration.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Antimicrobial4'-((1H-benzodiazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrileEffective against Pseudomonas fluorescens
AntidepressantBenzoxazole derivativesReduced immobility in FST and TST
Enzyme InhibitionVarious benzodiazolesInhibition of key metabolic enzymesGeneral Findings

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